2-chloro-4-formylphenyl 2-nitrobenzoate
Description
2-Chloro-4-formylphenyl 2-nitrobenzoate is a substituted aromatic ester characterized by a benzaldehyde moiety at the 4-position and a nitro group at the 2-position on one benzene ring, coupled with a chloro-substituted 2-nitrobenzoate group on the adjacent ring. This compound is part of a broader class of formyl nitro aryl benzoates studied for their structural and electronic properties, particularly in crystallography and intermolecular interactions . Synthesized via esterification between 4-hydroxy-3-nitrobenzaldehyde and substituted benzoyl chlorides, its molecular architecture includes electron-withdrawing groups (nitro, chloro, formyl) that influence reactivity, solubility, and crystal packing .
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-11-7-9(8-17)5-6-13(11)21-14(18)10-3-1-2-4-12(10)16(19)20/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXAMJJMBSEXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Dihedral Angles and Planarity
The dihedral angle between the two benzene rings in 2-chloro-4-formylphenyl 2-nitrobenzoate is 4.96° , indicating near-planarity, which contrasts with related compounds:
- 4-Formyl-2-nitrophenyl 4-bromobenzoate (F4BrB) : Dihedral angle = 62.90° .
- 4-Formyl-2-nitrophenyl 4-chlorobenzoate (F2ClB) : Dihedral angle = 19.55° .
This planarity in the title compound arises from weak C–H···O interactions between the methyl group and nitro substituents, promoting a stacked arrangement absent in bulkier analogs like F4BrB .
Crystallographic Features
| Compound | Space Group | Z-value | R-Factor | Reference |
|---|---|---|---|---|
| This compound | P21/c | 4 | 0.049 | |
| 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate | P21/n | 4 | 0.043 | |
| 4-Nitrophenyl 2-chlorobenzoate | P21/c | 4 | 0.039 |
The title compound’s crystal packing lacks classical hydrogen bonds but forms helical chains via C–H···O interactions, differing from F4BrB, which exhibits edge-fused rings (graph set R33(15) ) .
Electronic and Functional Group Effects
Substituent Influence on Reactivity
Electron-withdrawing groups (EWGs) like nitro (–NO₂) and chloro (–Cl) decrease electron density on the aromatic rings, affecting electrophilic substitution patterns. For example:
- 2-Chloro-4-formylphenyl 2-fluorobenzoate (CAS 444065-63-8) shows reduced stability compared to the nitro-substituted analog due to fluorine’s weaker electron-withdrawing capacity .
- Methyl 2-nitrobenzoate (M2NB) exhibits higher electrophilicity at the ester carbonyl (IR C=O stretch at 1723 cm⁻¹) than methyl 2-chlorobenzoate (M2CB, C=O at 1705 cm⁻¹) .
Spectroscopic Data
The title compound’s formyl group (1690 cm⁻¹) is less electron-deficient than in fluorinated analogs due to resonance stabilization from the nitro group .
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